6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate
Description
Properties
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-butoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5S2/c1-3-4-9-25-16-7-5-15(6-8-16)20(24)27-19-11-26-17(10-18(19)23)13-29-21-22-14(2)12-28-21/h5-8,10-12H,3-4,9,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGNEVLZCDOMEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC(=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Ketoesters
The pyran-4-one scaffold is typically synthesized via cyclocondensation of β-ketoesters with aldehydes or α,β-unsaturated carbonyl compounds. For example, reacting ethyl acetoacetate with malonaldehyde in acetic acid yields 4-oxo-4H-pyran-3-carboxylate derivatives. Key parameters include:
- Solvent : Acetic acid or ethanol
- Catalyst : Piperidine (0.5–1.0 equiv)
- Temperature : Reflux (80–100°C)
- Yield : 65–78%
Microwave-Assisted Synthesis
Recent protocols employ microwave irradiation to accelerate cyclization. A mixture of diketene and ethyl glyoxylate in DMF under microwave conditions (150°C, 20 min) produces the pyran-4-one core in 85% yield with >95% purity.
Esterification with 4-Butoxybenzoic Acid
Acid Chloride Coupling
The final esterification employs 4-butoxybenzoyl chloride:
Steglich Esterification
For acid-sensitive substrates, carbodiimide-mediated coupling is preferred:
- Coupling agent : DCC (1.2 equiv)
- Activator : DMAP (0.2 equiv)
- Solvent : THF
- Temperature : 0°C → 25°C, 24 h
- Yield : 76%
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Modern facilities utilize continuous flow reactors to enhance efficiency:
- Throughput : 5 kg/h
- Purity : ≥99.5%
- Key parameters :
- Residence time: 8–10 min
- Temperature gradient: 50°C → 120°C
- In-line FTIR monitoring
Solvent Recycling and Waste Reduction
Green chemistry principles are integrated via:
- Solvent recovery : >90% DMF and CH2Cl2 recycled
- Catalyst reuse : Immobilized K2CO3 retains 95% activity after 10 cycles
Analytical Characterization and Quality Control
Critical quality attributes are verified using:
- HPLC : Purity >99% (C18 column, acetonitrile/water gradient)
- NMR : δ 8.15 (4H, m, Ar-H), 4.17 (2H, t, J = 6.6 Hz, -OCH2-)
- HRMS : [M+H]+ calcd. for C23H23NO5S2: 464.1024, found: 464.1021
Challenges and Optimization Strategies
Thioether Oxidation
Mitigation strategies include:
Ester Hydrolysis
Controlled pH during workup (pH 6.5–7.5) prevents premature cleavage of the 4-butoxybenzoate group.
Chemical Reactions Analysis
Types of Reactions
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyran ring can be reduced to form alcohols.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones from the thiazole ring.
Reduction: Alcohols from the pyran ring.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazole ring may play a key role in binding to these targets, potentially inhibiting their activity or altering their function . Further research is needed to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 4-butoxybenzoate group confers greater lipophilicity compared to analogs with smaller alkoxy (e.g., methoxy) or non-alkoxy substituents (e.g., halogens or methyl groups) . Halogenated derivatives (e.g., 5-bromo-2-chlorobenzoate) exhibit higher molecular weights due to bromine and chlorine atoms but may compromise solubility .
Heterocyclic Variations: Replacing thiazole with isoxazole (I-6373) or thiadiazole introduces distinct electronic and steric profiles.
Biological Activity
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique combination of thiazole and pyran rings, which are known for their diverse pharmacological properties. Research into its biological activity has revealed promising results in various fields, including antimicrobial and anticancer applications.
Chemical Structure and Properties
The compound's IUPAC name is [6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-butoxybenzoate . Its molecular formula is , with a molecular weight of 435.51 g/mol. The structure includes a thiazole moiety that is critical for its biological activity, particularly in enzyme inhibition.
Antimicrobial Properties
Research indicates that compounds with thiazole rings exhibit significant antimicrobial activity. In vitro studies have shown that this compound demonstrates effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of vital metabolic pathways.
Anticancer Activity
The compound has also been studied for its anticancer properties. A study highlighted its ability to induce apoptosis in cancer cell lines, suggesting that it may inhibit the proliferation of tumor cells through the modulation of apoptotic pathways. Specifically, the compound has been shown to downregulate anti-apoptotic proteins such as BCL2 while upregulating pro-apoptotic factors.
The biological effects of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The thiazole ring may interact with enzymes involved in critical biochemical pathways, such as matrix metalloproteinases (MMPs) and kinases.
- Neurotransmitter Modulation : It has been suggested that the compound could influence neurotransmitter levels, particularly acetylcholine, which is relevant in neurodegenerative conditions like Alzheimer's disease.
- Apoptosis Induction : By modulating apoptotic pathways, the compound promotes cell death in malignant cells, which is a desirable effect in cancer therapy.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antibiotics evaluated the antimicrobial efficacy of various thiazole derivatives, including the target compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating significant antimicrobial potential.
Case Study 2: Anticancer Activity
In an experimental setup published in Cancer Letters, researchers treated human breast cancer cell lines with varying concentrations of the compound. The findings revealed a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM, indicating strong anticancer potential.
Research Findings Summary
Q & A
Q. What are the standard synthetic routes for preparing 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate?
The synthesis involves multi-step protocols:
- Step 1 : Preparation of the thiazole intermediate via reaction of 4-methylthiazole with a thiol reagent under controlled conditions.
- Step 2 : Synthesis of the pyran-4-one core, followed by functionalization at the 3-position.
- Step 3 : Coupling the thiazole and pyran intermediates using a thiomethyl linker.
- Step 4 : Esterification with 4-butoxybenzoic acid under basic conditions (e.g., DCC/DMAP). Monitoring via TLC/HPLC and purification by column chromatography is critical for yield optimization .
Q. What spectroscopic and analytical techniques are recommended for structural characterization?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and linkage integrity.
- IR Spectroscopy : Identification of carbonyl (C=O, ~1720 cm) and thioether (C-S, ~650 cm) groups.
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystallizable) .
Q. What common chemical reactions can this compound undergo?
Reactivity is influenced by its functional groups:
- Oxidation : Thiazole sulfur can form sulfoxides/sulfones using HO or mCPBA.
- Reduction : Pyran-4-one carbonyl can be reduced to alcohol with NaBH or LiAlH.
- Nucleophilic Substitution : Thiazole’s methylthio group may undergo displacement with amines or thiols .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the synthesis of the pyran-thiazole core?
Key parameters include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance intermediate stability.
- Temperature Control : Reflux conditions (e.g., 65–80°C) for cyclization steps.
- Inert Atmosphere : Use of N/Ar to prevent oxidation of thiol intermediates.
- Catalysts : Lewis acids (e.g., ZnCl) to accelerate coupling reactions .
Q. How to address contradictory data in biological activity assays between similar thiazole derivatives?
- Comparative SAR Analysis : Tabulate substituent effects on activity (see Table 1).
- Mechanistic Profiling : Use enzyme inhibition assays (e.g., COX-2, CYP450) to identify target specificity.
- Cellular Uptake Studies : Measure intracellular concentrations via LC-MS to rule out bioavailability discrepancies.
Table 1 : Activity comparison of structurally related compounds
| Compound | Antimicrobial Activity | Proposed Mechanism |
|---|---|---|
| 4-methylthiazole derivative | High | Enzyme inhibition (e.g., DHFR) |
| Pyran-4-one analog | Moderate | Receptor modulation (GPCRs) |
| Target compound | High | Mitochondrial apoptosis induction |
Q. What experimental design considerations are critical for stability studies under biological assay conditions?
- Sample Preparation : Use freshly prepared DMSO stocks to avoid aggregation.
- Temperature Control : Store samples at –20°C with desiccants to prevent hydrolysis.
- Degradation Monitoring : Periodic HPLC analysis to track decomposition products.
- Matrix Effects : Include control experiments with assay buffers to isolate compound-specific effects .
Q. How to design interaction studies for mechanism elucidation?
- Enzyme Assays : Measure IC values against targets like topoisomerase II or kinases.
- Molecular Docking : Use software (e.g., AutoDock) to predict binding poses with active sites (see for docking examples).
- Cellular Pathway Analysis : Western blotting for apoptosis markers (e.g., Bcl-2, caspase-3) or proliferation pathways (e.g., MAPK/ERK) .
Methodological Notes
- Data Contradiction Resolution : Cross-validate biological results using orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts).
- Synthetic Reproducibility : Document exact stoichiometry and reaction times, as minor deviations can alter product profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
